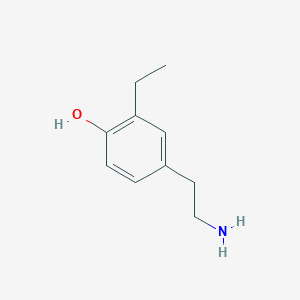

4-(2-Aminoethyl)-2-ethylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-(2-aminoethyl)-2-ethylphenol |

InChI |

InChI=1S/C10H15NO/c1-2-9-7-8(5-6-11)3-4-10(9)12/h3-4,7,12H,2,5-6,11H2,1H3 |

InChI Key |

LDAFQVRTSOETPE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)CCN)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformation Studies of 4 2 Aminoethyl 2 Ethylphenol

Fundamental Reaction Pathways and Product Analysis

The reactivity of 4-(2-Aminoethyl)-2-ethylphenol is characterized by the independent and cooperative reactions of its phenolic and primary amine functionalities.

General Reactivity of Phenols and Primary Amines

The phenol (B47542) moiety in this compound is a weak acid and can undergo deprotonation in the presence of a base to form a phenoxide ion. The hydroxyl group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation. savemyexams.com The lone pair of electrons on the oxygen atom delocalizes into the benzene (B151609) ring, enhancing its nucleophilicity. savemyexams.com The ethyl group at the 2-position provides some steric hindrance, which may influence the regioselectivity of these substitutions, potentially favoring the position para to the hydroxyl group (position 5) or the other ortho position (position 6). Phenols can also undergo reactions with reactive metals to form salts and can couple with diazonium salts to form azo compounds. savemyexams.com

The primary amine group attached to the ethyl side chain is basic and nucleophilic. It readily reacts with acids to form ammonium (B1175870) salts. As a nucleophile, it can participate in a variety of reactions, including acylation, alkylation, and condensation reactions with carbonyl compounds to form imines (Schiff bases). researchgate.net The direct coupling of phenols with amines to form anilines is a challenging transformation but can be achieved using specific catalysts, such as rhodium-based systems that facilitate the keto-enol tautomerization of the phenol. acs.org Another pathway for the conversion of phenols to aromatic amines involves a Smiles rearrangement of intermediate 2-aryloxy-2-methylpropanamides. rsc.org

A summary of the general reactivity of the functional groups is presented in Table 1.

| Functional Group | Reaction Type | Reagents/Conditions | Potential Products |

| Phenol (-OH) | Acid-Base | Alkaline solutions | Phenoxide salt + Water |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Ring-substituted phenols | |

| Coupling | Diazonium salts | Azo compounds | |

| Primary Amine (-NH2) | Acid-Base | Acids | Ammonium salts |

| Nucleophilic Acylation | Acyl chlorides, Anhydrides | Amides | |

| Nucleophilic Alkylation | Alkyl halides | Secondary/Tertiary amines | |

| Condensation | Aldehydes, Ketones | Imines (Schiff bases) |

Table 1: Summary of General Reactivity of Phenolic and Primary Amine Groups

Photodissociation Dynamics Investigations on Related Aminoethylphenols

In the case of amino acids with an amine group, the resulting amine radicals can undergo further reactions, such as hydrogen elimination, to form imines. nih.gov For example, photolysis of glycine (B1666218) and leucine (B10760876) leads to the formation of methanimine (B1209239) and 3-methylbutane-1-imine, respectively. nih.gov By analogy, it is conceivable that UV irradiation of this compound could lead to the cleavage of the C-C bond between the aromatic ring and the ethylamino group or the C-N bond, generating various radical species. The phenolic ring itself can also be susceptible to photo-oxidation. The exact products and mechanisms would depend on the irradiation wavelength, the presence of oxygen, and the surrounding medium. Studies on protonated neurotransmitters like 2-amino-1-phenylethanol (B123470) have also explored their gas-phase photochemistry, indicating that such molecules can undergo complex fragmentation upon photoexcitation. researchgate.net

Intermolecular Interactions and Complexation Phenomena

The presence of both hydrogen bond donor (hydroxyl and amino groups) and acceptor (hydroxyl oxygen and amino nitrogen) sites in this compound facilitates a range of intermolecular interactions.

Hydrogen Bonding Networks in Related Structures

The hydroxyl and amino groups in this compound are capable of forming extensive intermolecular and intramolecular hydrogen bonds. The phenolic hydroxyl group is a particularly strong hydrogen bond donor. In related structures, such as derivatives of 2-[(1R)-1-aminoethyl]phenol, the 2-hydroxyphenyl group has been shown to be a crucial feature for establishing a hydrogen-bond network. mdpi.com These hydrogen bonds can influence the crystal packing of the molecule in the solid state and its conformation in solution. Molecular electrostatic potential mapping of similar compounds reveals significant negative electrostatic potential on the phenolic oxygen, making it a prime site for hydrogen bond donation. The presence of the ethylamino group in 2-Amino-4-(2-aminoethyl)phenol has been noted to enhance its hydrogen bonding capacity, leading to extensive hydrogen bond networks. In the context of this compound, hydrogen bonding would play a significant role in its physical properties, such as melting point and solubility, and in its interactions with biological macromolecules.

Coordination Chemistry in the Formation of Schiff Base Ligands

The primary amine group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). researchgate.net These Schiff bases are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. eajournals.orgrsc.orgresearchgate.net The imine nitrogen is a basic site and can act as a π-acceptor. wikipedia.org

A common route for Schiff base synthesis involves the reaction of a primary amine with a carbonyl compound, often under reflux in a suitable solvent like ethanol. rsc.orgscirp.org For example, this compound could react with salicylaldehyde (B1680747) or a substituted salicylaldehyde to form a tridentate ligand with N and O donor atoms. Such ligands, derived from aminophenols, have been shown to form stable complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). tandfonline.comuokerbala.edu.iq The phenolic hydroxyl group can also participate in coordination to the metal center, often after deprotonation.

The resulting metal complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the ligand. uokerbala.edu.iq The formation of these complexes can be confirmed by various spectroscopic techniques, as summarized in Table 2.

| Spectroscopic Technique | Information Obtained |

| FT-IR | Disappearance of C=O and NH2 stretching bands; Appearance of C=N (imine) stretching band; Shift in O-H stretching band upon coordination. |

| UV-Vis | Electronic transitions within the ligand (π→π*) and metal-to-ligand or ligand-to-metal charge transfer bands upon complexation. |

| 1H NMR | Disappearance of the aldehyde proton signal; Appearance of the imine proton signal; Shifts in aromatic and alkyl proton signals upon complexation. |

| Mass Spectrometry | Confirmation of the molecular weight of the Schiff base and its metal complex. |

Table 2: Spectroscopic Characterization of Schiff Base Formation and Complexation

The coordination chemistry of Schiff bases derived from substituted phenols is an extensive field of research, with applications in catalysis, materials science, and bioinorganic chemistry. eajournals.org The specific structure of this compound offers the potential to create novel Schiff base ligands and their corresponding metal complexes with unique steric and electronic properties.

Advanced Spectroscopic and Structural Elucidation of 4 2 Aminoethyl 2 Ethylphenol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the precise structure of 4-(2-Aminoethyl)-2-ethylphenol can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the substituted benzene (B151609) ring typically appear in the downfield region (δ 6.0-7.5 ppm). Due to the substitution pattern, these protons would likely show complex splitting patterns (doublets and doublet of doublets). The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of spin-spin coupling. The protons of the aminoethyl side chain would appear as two triplets, corresponding to the methylene group adjacent to the aromatic ring and the methylene group bonded to the nitrogen atom. The protons of the primary amine (-NH2) and the phenolic hydroxyl (-OH) group often appear as broad singlets, and their chemical shifts can be variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives rise to a distinct signal. The aromatic carbons would produce several signals in the typical aromatic region (δ 110-160 ppm). The carbons of the ethyl group and the aminoethyl side chain would appear in the more upfield aliphatic region.

While specific experimental data for this compound is not widely published, a predicted spectrum can be constructed based on the analysis of similar structures, such as 4-ethylphenol (B45693) and 5-amino-2-ethylphenol. researchgate.nethmdb.caresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds and standard chemical shift values.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl -CH₂- | ~2.6 (quartet) | ~23 |

| Ar-CH₂- | ~2.7 (triplet) | ~38 |

| -CH₂-NH₂ | ~2.9 (triplet) | ~44 |

| -NH₂ | Broad singlet | - |

| Aromatic CH | ~6.7-7.0 (multiplet) | ~115-130 |

| Aromatic C-Et | - | ~135 |

| Aromatic C-CH₂CH₂NH₂ | - | ~130 |

| Aromatic C-OH | - | ~154 |

| Phenolic -OH | Broad singlet | - |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₅NO), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). uni.lu

Under electron ionization (EI), the this compound molecule is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway for phenethylamines is the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable benzylic cation. For this compound, this would result in a major fragment ion from the loss of the •CH₂NH₂ radical.

Expected Fragmentation Pattern:

Molecular Ion ([M]⁺): The intact molecule with one electron removed, with a predicted m/z of 165.

Benzylic Cation: The most significant fragment would likely arise from the cleavage of the bond between the two ethyl carbons of the side chain, forming a stable iminium ion. The primary fragmentation is the benzylic cleavage, which would lead to a fragment with m/z corresponding to the loss of the aminoethyl side chain. A key fragment observed in the mass spectra of similar 4-alkylphenols is the loss of the alkyl group, leading to a stable hydroxyphenyl cation. nih.gov

Other Fragments: Other fragment ions may be observed corresponding to the loss of the ethyl group from the ring or other rearrangements. The fragmentation pattern of related compounds like tyramine (B21549) (4-(2-aminoethyl)phenol) shows a dominant peak corresponding to the benzylic cleavage. nist.govnist.gov

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 165 | [C₁₀H₁₅NO]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 136 | [C₉H₁₂N]⁺ | Loss of the ethyl group (•C₂H₅) and subsequent rearrangement |

| 122 | [C₈H₁₀O]⁺ | Loss of the amino group (•NH₂) and rearrangement |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with loss of the ethylamine (B1201723) side chain |

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups: the phenolic hydroxyl (-OH) group, the primary amine (-NH₂) group, the aromatic ring, and the aliphatic C-H bonds.

Key IR Absorptions:

-OH Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the phenol (B47542).

N-H Stretch: The primary amine group will typically show two sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of a broad -OH band can sometimes obscure these. jetir.org

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear as a group of small peaks just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and aminoethyl groups will be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations typically give rise to one to three sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bend: The scissoring vibration of the primary amine group usually appears as a medium to strong band between 1590 and 1650 cm⁻¹.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1200-1260 cm⁻¹ range.

C-N Stretch: The C-N stretching of the amine will show a medium to weak absorption in the 1020-1250 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| Amine N-H | Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Amine N-H | Bend (Scissoring) | 1590 - 1650 |

| Phenolic C-O | Stretch | 1200 - 1260 |

| Aliphatic C-N | Stretch | 1020 - 1250 |

X-ray Crystallography for Solid-State Structure Determination of Related Complexes

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography of its derivatives, particularly metal complexes, can provide invaluable information about its coordination behavior and solid-state structure. Phenolic compounds containing amine functionalities are excellent ligands for forming stable complexes with transition metals.

Often, these types of ligands act as Schiff bases after condensation with an aldehyde or ketone. Research on related Schiff base complexes derived from substituted phenols and diamines shows that they readily form mononuclear or dinuclear complexes with metals like nickel(II), copper(II), and iron(III). rsc.orgresearchgate.netmdpi.com

Theoretical and Computational Chemistry of 4 2 Aminoethyl 2 Ethylphenol

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These properties are fundamental to understanding a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key quantum chemical concept used to predict the reactivity of a molecule. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. numberanalytics.com A small gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For 4-(2-Aminoethyl)-2-ethylphenol, the presence of the electron-donating phenol (B47542) and amino groups would significantly influence the energy and distribution of these frontier orbitals. While specific DFT calculations for this compound are not detailed in the available literature, the methodology allows for the prediction of its reactive sites. The electron-rich aromatic ring and the lone pairs on the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack.

Table 1: Conceptual Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Significance in Chemical Reactivity |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate electrons. The energy of the HOMO is related to the ionization potential. Governs nucleophilicity. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept electrons. The energy of the LUMO is related to the electron affinity. Governs electrophilicity. youtube.com |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests high reactivity. numberanalytics.com |

The dipole moment (µ) is a measure of the net molecular polarity, which arises from the asymmetrical distribution of electron density within a molecule. It is a vector quantity resulting from the sum of all individual bond dipole moments. rcsb.org The magnitude of the dipole moment is calculated as the product of the charge separation (Q) and the distance (r) between the charges. rcsb.org Molecules with significant dipole moments are polar and tend to interact strongly with other polar molecules and electric fields.

Table 2: Comparison of Dipole Moments for Selected Molecules

| Compound | Formula | Dipole Moment (Debye, D) |

|---|---|---|

| Water | H₂O | 1.85 rcsb.org |

| Ammonia | NH₃ | 1.47 rcsb.org |

| Methanol | CH₃OH | 1.70 rcsb.org |

| p-Ethylphenolate (analog) | C₈H₉O⁻ | 4.85 acs.org |

| Sodium Chloride | NaCl | 9.00 rcsb.org |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Modeling and Simulation for Conformational Dynamics

Many molecules, particularly those with single bonds, are flexible and can adopt various three-dimensional shapes or conformations. acs.org Conformational analysis is the study of these different arrangements and their relative energies. scienceopen.com For a molecule like this compound, which features a flexible ethylamine (B1201723) side chain, understanding its conformational preferences is crucial as the specific 3D shape it adopts can dictate its ability to bind to a biological target. scienceopen.com

Computational techniques such as molecular dynamics (MD) simulations and stochastic conformational searches are used to explore the potential energy surface of a molecule and identify its low-energy, stable conformations. scienceopen.comacs.org MD simulations model the atomic motions of a molecule over time, allowing for the observation of conformational transitions. acs.org Stochastic methods involve random changes to a starting structure to explore different conformational possibilities. scienceopen.com Studies on similar flexible ligands have shown that they can exist in different states, such as a compact 'folded' conformation or an 'extended' one, with the preferred conformation being critical for biological activity. scienceopen.com

Table 3: Computational Methods for Conformational Analysis

| Method | Description | Application |

|---|---|---|

| Systematic Search | Rotates all rotatable bonds by a defined increment to generate all possible conformations. Can be computationally expensive for molecules with many rotatable bonds. | Suitable for small to medium-sized molecules. |

| Stochastic Search (e.g., Monte Carlo) | Involves making random changes to the molecular geometry and accepting or rejecting the new conformation based on its energy. scienceopen.com | Efficiently samples a wide range of conformational space for flexible molecules. scienceopen.com |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules according to the laws of physics, providing a dynamic view of conformational changes over time. acs.org | Used to study the dynamic behavior, flexibility, and pathways of conformational change in a simulated environment (e.g., in water or a lipid bilayer). acs.org |

| Simulated Annealing | A method based on the analogy of annealing in metallurgy, where a molecule is "heated" computationally and then slowly "cooled" to find a low-energy state. acs.org | Helps to overcome local energy barriers to find the global minimum energy conformation. |

Computational Studies of Ligand-Target Interactions

Computational docking and molecular dynamics simulations are essential tools for studying how a ligand like this compound interacts with its biological target. researchgate.nettandfonline.com These studies can predict the binding pose of the ligand within the active site of a protein and identify the key intermolecular interactions that stabilize the complex.

This compound, identified by the ligand ID 'AEH' in the Protein Data Bank (PDB), has been shown through X-ray crystallography to bind to the active site of β-secretase 1 (BACE-1), an important enzyme in Alzheimer's disease research (PDB entry: 3bug). nih.govdrugbank.comebi.ac.uk Computational analysis of this structure reveals the specific interactions responsible for its binding. The binding site of BACE-1 is a well-defined cleft containing two catalytic aspartate residues (Asp32 and Asp228). acs.org

Table 4: Summary of Ligand-Target Interactions for this compound with BACE-1 (PDB: 3bug)

| Interaction Type | Ligand Group Involved | BACE-1 Residue/Component Involved | Description |

|---|---|---|---|

| Hydrogen Bond | Amino group (-NH₃⁺) | Catalytic Water Molecule (HOH) | The primary anchoring interaction where the ligand's amino group donates a hydrogen bond to the key water molecule held by the catalytic aspartates. nih.gov |

| Hydrophobic Interaction | Phenol Ring | Gly11, Tyr71, Phe108, Trp115 | The aromatic ring fits into a hydrophobic pocket, making van der Waals contacts with the side chains of several nonpolar residues. |

| Hydrophobic Interaction | Ethyl Group | Thr72, Tyr71 | The ethyl substituent on the phenol ring makes additional hydrophobic contacts, enhancing the binding affinity. |

Biological Activity Research and Molecular Mechanisms of Action of 4 2 Aminoethyl 2 Ethylphenol Analogues

Antimicrobial Potential Investigations

Analogues of 4-(2-aminoethyl)-2-ethylphenol have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Schiff base derivatives and other analogues have demonstrated notable antibacterial properties. For instance, a Schiff base ligand, 2-(1-((2-aminoethyl)imino)ethyl)phenol, and its Zinc(II) complex showed significant growth inhibition against a panel of human pathogenic bacteria. jetir.org The tested organisms included both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherchia coli, Proteus mirabilis, Klebsiella pneumonia, Salmonella typhi, Salmonella paratyphi 'A', and Pseudomonas aeroginosa). jetir.org

Similarly, a series of novel 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives, considered open-chain analogues, displayed potent activity against several Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 256 nmol/mL. scielo.br One of the most effective compounds, 2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole, exhibited an MIC of 8 nmol/mL against S. aureus, a value lower than the reference agents ciprofloxacin (B1669076) and amoxicillin. scielo.br Further studies on phenoxy-ketimine Schiff base complexes of copper and silver also confirmed activity against E. coli and S. aureus. mdpi.com Thiazole derivatives have also shown significant antibacterial activity, with some compounds demonstrating several-fold greater potency against Staphylococcus aureus than ciprofloxacin, with MIC values as low as 0.05 to 0.4 µg/mL. nih.gov

Table 1: Antibacterial Activity of this compound Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Bacterial Strain | Activity Measurement (MIC/MBC) | Source |

| 2-(1-((2-aminoethyl)imino)ethyl)phenol | Staphylococcus aureus | Good inhibition at 15.62 µg | jetir.org |

| Bis(2-(1-((2-aminoethyl)imino)ethyl)phenoxy)zinc(II) | Escherchia coli | Good inhibition at 15.62 µg | jetir.org |

| Bis(2-(1-((2-aminoethyl)imino)ethyl)phenoxy)zinc(II) | Klebsiella pneumonia | Good inhibition at 15.62 µg | jetir.org |

| 2-Ethyl-1-(4-pentoxy)phenyl-1H-imidazole | Staphylococcus aureus | MIC: 8 nmol/mL | scielo.br |

| 2-Ethyl-1-(4-pentoxy)phenyl-1H-imidazole | E. coli | MIC: 4 nmol/mL | scielo.br |

| Silver(I) Complex of 2-((benzylimino)(phenyl)methyl)phenol | E. coli | MBC: 0.100 mg/mL | mdpi.com |

| Silver(I) Complex of 2-((benzylimino)(phenyl)methyl)phenol | S. aureus | MBC: 0.200 mg/mL | mdpi.com |

| (Z)-3-benzyl-4-(4-bromophenyl)-2-[(E)-(1-phenylethylidene)hydrazono]-2,3-dihydrothiazole | Staphylococcus aureus | MIC: 0.05 - 0.4 µg/mL | nih.gov |

The antifungal potential of phenolic compounds related to this compound has also been an area of investigation. One closely related analogue, Phenol (B47542), 4-[2-(methylamino) ethyl]-, was identified in a bioassay-guided fractionation study and showed antifungal action with MIC values ranging from 250 to 2,000 µg/mL. researchgate.net

The development of resistance to existing antifungal agents has spurred research into novel chemical scaffolds. temple.edu Synthetic strategies often involve creating analogues of known antifungals or combining bioactive organic moieties with metal ions to enhance efficacy. nih.govresearchgate.net For example, a series of (2S, 4R)-Ketoconazole sulfonamide analogs were synthesized and tested against clinically relevant fungal species. temple.edu The replacement of the acetamide (B32628) group in ketoconazole (B1673606) with various sulfonamides led to compounds with significant in vitro activity against Candida albicans and Candida glabrata. temple.edu One particularly potent analogue, featuring a phenylvinyl sulfonamide, exceeded the activity of both Amphotericin B and Ketoconazole against C. albicans (MIC₇₅ = 62 nM) and matched their activity against C. glabrata (MIC₇₅ = 250 nM). temple.edu The proposed mechanism for many antifungal agents, particularly azoles, involves the inhibition of enzymes crucial for fungal cell membrane integrity. temple.edu

Table 2: Antifungal Activity of Selected Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Fungal Species | Activity Measurement (MIC₇₅) | Source |

| Phenol, 4-[2-(methylamino) ethyl]- | Not Specified | 250–2,000 µg/mL | researchgate.net |

| (2S, 4R)-Ketoconazole n-propyl sulfonamide analog | Candida albicans | 125 nM | temple.edu |

| (2S, 4R)-Ketoconazole n-propyl sulfonamide analog | Candida glabrata | 500 nM | temple.edu |

| (2S, 4R)-Ketoconazole phenylvinyl sulfonamide analog | Candida albicans | 62 nM | temple.edu |

| (2S, 4R)-Ketoconazole phenylvinyl sulfonamide analog | Candida glabrata | 250 nM | temple.edu |

| (±)-Ketoconazole (Reference) | Candida albicans | 250 nM | temple.edu |

| (±)-Ketoconazole (Reference) | Candida glabrata | 250 nM | temple.edu |

Antibacterial Efficacy and Spectrum of Activity

Anti-inflammatory Effects and Related Cellular Pathways of Phenolic Compounds

Phenolic compounds, as a broad class, are widely recognized for their anti-inflammatory properties. tandfonline.commdpi.com Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that regulate the inflammatory response. nih.govmdpi.com A primary mechanism is their ability to act as antioxidants, scavenging reactive oxygen species (ROS) that can otherwise trigger pro-inflammatory cascades. sci-hub.se

A central pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. tandfonline.comsci-hub.se Phenolic compounds can inhibit the activation and nuclear translocation of NF-κB, which is a critical transcription factor for numerous pro-inflammatory genes, including those for cytokines like IL-6 and chemokines. tandfonline.commdpi.com

Furthermore, phenolic compounds can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as the p38, JNK, and ERK pathways. mdpi.com These kinases are responsive to inflammatory stimuli and regulate the expression of inflammatory mediators. mdpi.com For example, pedunculagin, a phenolic compound, was shown to suppress the phosphorylation of p38, JNK, and ERK in a dose-dependent manner. mdpi.com Inhibition of these pathways can lead to reduced production of inflammatory molecules like cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin (B15479496) synthesis. tandfonline.commdpi.com The structural characteristics of a given phenolic compound significantly influence which specific pathways it inhibits. tandfonline.com

Cytotoxic and Antiproliferative Evaluations in In Vitro Systems

Analogues of this compound have been included in studies evaluating cytotoxic effects against various cancer cell lines, a common strategy in the search for new antineoplastic agents.

A wide array of structurally diverse analogues has been tested for antiproliferative activity. Synthetic derivatives of synephrine, which share the aminophenol backbone, were evaluated against leukemia (K562) and lymphoma (Granta) cell lines. mdpi.com One derivative, 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol, showed cytotoxic activity at a concentration of approximately 13 µM in both cell lines. mdpi.com

Other research on tetrahydroquinoline derivatives, which also incorporate a phenol moiety, demonstrated inhibitory effects against various cancer cell lines. researchgate.net For instance, derivatives showed potent inhibition against HCT-116 (colon cancer) and LS-174T (colon cancer) cell lines, with IC₅₀ values in the range of 38-44 µM. researchgate.net More complex analogues, such as those derived from podophyllotoxin, were tested against breast cancer (T47D, MDA-MB-231, MCF-7) and colon cancer (Caco-2) lines, with one amide derivative showing an IC₅₀ of 11 μM against Caco-2 cells. aaup.edu Further studies have examined the activity of different series of compounds against ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancer cell lines, highlighting that antiproliferative potency can be structure-dependent. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Analogues Against Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Analogue Class | Cancer Cell Line | Cell Line Origin | Activity Measurement (IC₅₀) | Source |

| Synephrine Derivative (10S-E2) | K562 | Chronic Myelogenous Leukemia | ~13 µM | mdpi.com |

| Synephrine Derivative (10S-E2) | Granta | Mantle Cell Lymphoma | ~13 µM | mdpi.com |

| Tetrahydroquinoline Derivative (4d) | HCT-116 | Colon Carcinoma | 38.5 µM | researchgate.net |

| Tetrahydroquinoline Derivative (5d) | LS-174T | Colon Adenocarcinoma | 38.0 µM | researchgate.net |

| Podophyllotoxin Derivative (3a) | Caco-2 | Colon Adenocarcinoma | 11 µM | aaup.edu |

| Podophyllotoxin Derivative (3a) | MDA-MB-231 | Breast Adenocarcinoma | 18 µM | aaup.edu |

| Tetrahydropyridine Analogue (5f) | WiDr | Colon Adenocarcinoma | Not specified, but noted for remarkable selectivity | nih.gov |

| (S)-4ac | Mino | Mantle Cell Lymphoma | 0.9 µM | researcher.life |

| (S)-4ac | MV4-11 | Acute Myeloid Leukemia | 0.5 µM | researcher.life |

The antiproliferative effects of these compounds are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. mdpi.comnih.gov Studies on synthetic compounds have shown that they can trigger apoptosis through various mechanisms. One common pathway involves the activation of caspases, a family of proteases that execute the apoptotic program. researcher.lifenih.gov

Some compounds have been shown to induce apoptosis through mitochondrial dysfunction. researcher.life This can involve the upregulation of pro-apoptotic proteins like Bax, which facilitates the release of mitochondrial contents that trigger caspase activation. nih.gov This upregulation of Bax can occur through a p53-independent pathway, making such compounds potentially effective in cancers with mutated p53. nih.gov

In addition to inducing apoptosis, these analogues can also modulate the cell cycle. nih.gov For example, some 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine derivatives were found to cause a G2/M phase arrest in the cell cycle of cancer cells. nih.gov Other compounds have been shown to induce a G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. nih.gov This cell cycle modulation is often associated with the upregulation of cell cycle inhibitors like p21. nih.gov The ability to trigger apoptosis and halt cell cycle progression are key mechanisms underlying the anticancer potential of these compounds. nih.govulisboa.pt

Research Applications and Potential Technological Advancements of 4 2 Aminoethyl 2 Ethylphenol

Role as a Key Intermediate in Advanced Organic Synthesis

The bifunctional nature of 4-(2-Aminoethyl)-2-ethylphenol, possessing both a nucleophilic amine and a reactive phenol (B47542) group, makes it a valuable building block in multi-step organic synthesis.

Building Block for Pharmaceutical Intermediates and Lead Compound Development

The phenethylamine (B48288) scaffold is a well-established pharmacophore found in many neuroactive compounds. mdpi.com Derivatives of this structural class are actively investigated for their potential to interact with various biological targets. Research has shown that this compound is a fragment that binds to the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in the development of treatments for Alzheimer's disease. drugbank.com This finding positions the compound as a valuable starting point for the design of more complex and potent BACE-1 inhibitors.

The broader family of phenethylamines is recognized for its therapeutic potential, particularly in neuropharmacology. mdpi.com For instance, the closely related compound 4-(2-Aminoethyl)phenol, also known as tyramine (B21549), is an important intermediate in the synthesis of Factor Xa inhibitors, a class of anticoagulants. google.com This highlights the utility of the 4-(2-aminoethyl)phenol core structure in constructing medicinally relevant molecules. The development of novel adenosine (B11128) A2A receptor antagonists, a promising area for glioblastoma treatment, has also involved the synthesis of complex molecules derived from substituted phenethylamines. mdpi.com

Table 1: Pharmaceutical Research Applications of this compound and Related Compounds

| Biological Target | Therapeutic Area | Role of Compound/Scaffold | Research Finding |

|---|---|---|---|

| BACE-1 | Alzheimer's Disease | Fragment for Inhibitor Design | This compound has been identified as a binder to the BACE-1 enzyme. drugbank.com |

| Factor Xa | Anticoagulation | Synthetic Intermediate | The related compound tyramine is a key intermediate for Factor Xa inhibitors. google.com |

| Adenosine A2A Receptor | Oncology (Glioblastoma) | Precursor for Antagonists | Complex antagonists are synthesized using phenethylamine derivatives. mdpi.com |

Precursor for Agrochemical Development

The application of phenethylamine derivatives extends into the agricultural sector. These compounds are explored for their potential as biocides, including pesticides and herbicides. google.comgoogle.com The structural motifs present in this compound are relevant to the development of new crop protection agents.

Specifically, research into 4-ethylphenol (B45693) has demonstrated its potent inhibitory effects against various oomycetes and soil-borne phytopathogenic fungi. nih.govfrontiersin.org Studies have shown that 4-ethylphenol can completely inhibit the mycelial growth of Phytophthora sojae, the causal agent of soybean root rot, at a concentration of 1 mM. nih.govfrontiersin.org Given that this compound contains this active ethylphenol moiety, it represents a promising precursor for the synthesis of novel, potentially more effective or targeted agrochemicals. Its amino group provides a convenient handle for chemical modification, allowing for the creation of a library of derivatives with varied properties to be screened for enhanced antifungal or herbicidal activity. google.commdpi.com

Applications in Materials Science and Polymer Chemistry

The dual functionality of this compound allows it to be integrated into polymeric structures, contributing to the creation of advanced materials with tailored properties.

Use in the Production of Specialty Resins and Dyes

Phenolic compounds are fundamental components in the production of various resins. 2-Ethylphenol, a structural component of the title compound, is utilized in the manufacturing of commercial phenolic resins. wikipedia.org The addition of the aminoethyl group in this compound enhances its utility, enabling it to act as a monomer or curing agent in the synthesis of high-performance polymers like polyamides and epoxy resins. The primary amine can react with carboxylic acids, acid chlorides, or epoxides to form robust polymer backbones.

This reactivity is analogous to that of other amino-phenolic compounds used to improve the thermal stability and mechanical strength of polymer formulations. Patents related to epoxy resin compositions often list ethylphenols as components of novolak resins, which are used as hardeners or modifiers to enhance material properties. google.com The incorporation of such structures can lead to specialty resins with improved heat resistance and durability, suitable for demanding applications in electronics and coatings.

Development of Molecularly Imprinted Polymers (MIPs) for Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have high selectivity for a specific target molecule. google.com They function as "artificial antibodies" and are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target.

This compound is an excellent candidate for MIP technology in two distinct ways. Firstly, it can serve as the template molecule. An MIP synthesized using this compound as a template would be highly selective for this compound itself, enabling its use in selective extraction from complex mixtures or as a recognition element in a chemical sensor. Secondly, its aminoethyl group allows it to potentially act as a functional monomer . The amine functionality can form non-covalent interactions (e.g., hydrogen bonds) with a different template molecule during the imprinting process, playing a crucial role in the formation of selective recognition sites.

Advanced Analytical Chemistry Applications

The unique properties of this compound and materials derived from it give rise to advanced applications in analytical chemistry. The development of MIPs as described previously is a direct route to creating powerful analytical tools. MIPs based on this compound can be used as a selective sorbent material for solid-phase extraction (SPE) to isolate and preconcentrate the analyte from complex matrices like biological fluids or environmental samples. Furthermore, integrating these MIPs with transducer platforms (e.g., electrochemical or optical) can lead to the fabrication of highly selective sensors for the real-time detection and quantification of this compound and structurally related compounds.

Additionally, standard analytical techniques like High-Performance Liquid Chromatography (HPLC) can be optimized for the analysis of this compound. Methods developed for its isomers, such as 2-Amino-4-ethylphenol, demonstrate the feasibility of creating scalable and robust analytical procedures suitable for quality control and pharmacokinetic studies.

Chromatographic Separations

The accurate detection and quantification of phenethylamine derivatives are crucial in fields ranging from forensic toxicology to pharmaceutical quality control. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods for the analysis of this class of compounds. bg.ac.rsresearchgate.net While specific methods for this compound are not extensively documented, established protocols for analogous compounds provide a clear framework for its separation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the identification of phenethylamines. oup.comresearchgate.net For compounds like this compound, analysis can be performed with or without derivatization. Derivatization with agents such as pentafluoropropionic anhydride (B1165640) can improve volatility and chromatographic separation. oup.com However, non-derivatized methods are also effective and allow for easier comparison with standard mass spectral libraries. oup.com The separation is typically achieved on a capillary column, and detection is performed using a mass spectrometer, which provides both retention time and a mass fragmentation pattern for definitive identification. jst.go.jpmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another key technique, especially for compounds that may not be suitable for the high temperatures of GC. shimadzu.co.uk For the related compound 2-Amino-4-ethylphenol, a reverse-phase (RP) HPLC method has been developed. sielc.com This method uses a simple mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com Such a method would likely be adaptable for this compound, providing a scalable technique suitable for preparative separation and pharmacokinetic studies. sielc.com

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| GC-MS | Capillary Column (e.g., Cross-linked Phenyl Methyl Siloxane) | Helium | Mass Spectrometry (MS) | oup.com |

| HPLC | Reverse Phase (e.g., Newcrom R1) | Acetonitrile/Water with Phosphoric Acid | UV or MS | sielc.com |

| GC-VUV | Varies | Helium | Vacuum Ultraviolet (VUV) Spectroscopy | ojp.gov |

Electrochemical and Optical Sensing Devices

The development of rapid, sensitive, and selective sensors for phenolic compounds is a significant area of research due to their environmental and biological relevance. mdpi.comnih.gov The phenolic group in this compound makes it a potential target for detection by electrochemical and optical sensors.

Electrochemical Sensors: These devices work by detecting changes in electrical signals (like current or potential) resulting from a chemical reaction at an electrode surface. processsensing.comresearchgate.net For phenolic compounds, detection is often based on their oxidation at the electrode. Laccase-based biosensors, for example, utilize the enzyme's ability to oxidize a wide range of phenolic and aminophenolic compounds, generating a measurable electrochemical response. The versatility in design and the potential for miniaturization make electrochemical sensors suitable for real-time monitoring in various applications. researchgate.net

Optical Sensors: Optical sensors translate changes in optical phenomena, such as fluorescence or absorbance, into a detectable signal. mdpi.com For phenolic compounds, methods often involve a probe whose luminescent properties are altered upon interaction with the analyte. rsc.orgglobalauthorid.com For instance, a europium complex has been used as a luminescent probe where the presence of phenolic compounds causes a quenching of its luminescence, allowing for quantification. rsc.org Such sensor platforms offer high sensitivity and the potential for high-throughput analysis. rsc.org While not specifically tested with this compound, its phenolic nature suggests it could be detected by these established systems.

| Sensor Type | Principle of Operation | Example Transducer/Probe | Potential Application | Reference |

|---|---|---|---|---|

| Electrochemical | Oxidation of the phenolic group at an electrode surface. | Laccase-modified electrode | Environmental water monitoring | researchgate.net |

| Optical (Luminescence) | Quenching of fluorescence/luminescence upon binding to the analyte. | Eu(III)–(NTA)2–(Phen) complex | Wastewater analysis | rsc.org |

Catalytic Applications in Controlled Chemical Transformations

The bifunctional nature of this compound, containing both a nucleophilic amine and a phenolic hydroxyl group, makes it a prime candidate for use as a ligand in transition-metal catalysis. N,O-bidentate ligands are widely employed in organic synthesis to control the reactivity and selectivity of metal catalysts. researchgate.net

Research on structurally similar amino-phenol and phenethylamine derivatives demonstrates their effectiveness in a variety of catalytic reactions. For example, nickel(II) complexes with (imino/amino)phenol ligands are active catalysts for ethylene (B1197577) oligomerization, producing valuable short-chain alkenes like butenes and hexenes. researchgate.netresearchgate.net Similarly, copper complexes with Schiff base ligands derived from salicylaldehyde (B1680747) and 1-(2-aminoethyl)piperazine (B7761512) have shown remarkable activity in the oxidation of cyclohexane. mdpi.com

A particularly relevant example is the development of a (catecholato)oxorhenium catalyst derived from tyramine (4-(2-aminoethyl)phenol), a close analog of the title compound, which proved effective for alcohol oxidation. researchgate.net Furthermore, palladium-catalyzed reactions, which are cornerstones of modern organic synthesis, often utilize phenethylamine derivatives. Recent studies have shown that nosylamide-directed C-H olefination of β-alkyl phenylethylamine compounds can be achieved with high enantioselectivity using a palladium catalyst. nih.gov

Given these precedents, this compound could potentially be used to synthesize novel N,O-bidentate ligands for various transition metals. These resulting metal complexes could serve as catalysts in important chemical transformations such as oxidations, reductions, C-C bond-forming cross-coupling reactions, and polymerization reactions.

| Catalyst System | Ligand Type | Transformation | Potential Role of this compound | Reference |

|---|---|---|---|---|

| Nickel(II) Complexes | (Imino/amino)phenol | Ethylene Oligomerization | As a precursor to an N,O-bidentate ligand | researchgate.netresearchgate.net |

| Copper(II) Complexes | Schiff base (N,N,O-donor) | Cyclohexane Oxidation | As a precursor to a Schiff base ligand | mdpi.com |

| Palladium(II) Catalysts | β-Alkyl phenylethylamine with directing group | Enantioselective C-H Alkenylation | As the core phenethylamine structure | nih.gov |

| Rhenium Complexes | Catecholato ligand from Tyramine | Alcohol Oxidation | As a direct precursor for a similar ligand | researchgate.net |

Future Research Directions and Emerging Paradigms for 4 2 Aminoethyl 2 Ethylphenol

Structure-Activity Relationship (SAR) Studies for Optimized Properties

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing crucial insights into how a molecule's chemical structure correlates with its biological activity. For 4-(2-aminoethyl)-2-ethylphenol, a systematic SAR exploration could lead to the development of analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. liverpool.ac.ukacs.org

Future SAR studies should focus on modifications at several key positions of the this compound scaffold. This includes:

The Phenolic Hydroxyl Group: Investigating the impact of its position, as well as its replacement with bioisosteres, could modulate binding affinity and selectivity for specific biological targets.

The Ethyl Group on the Phenyl Ring: Altering the size, lipophilicity, and electronic properties of this substituent could influence the compound's interaction with target proteins and its metabolic stability.

The Aminoethyl Side Chain: Modifications to the length and branching of this chain, as well as the introduction of various substituents on the nitrogen atom, could significantly affect the molecule's pharmacological properties. acs.org

By synthesizing and evaluating a diverse library of analogues, researchers can build comprehensive SAR models. chemrxiv.org These models, in turn, will guide the rational design of new compounds with optimized properties for specific therapeutic applications. chemrxiv.org Techniques such as competitive radioligand binding assays can be employed to characterize the binding affinity and selectivity of these newly synthesized ligands. acs.org

Table 1: Potential Modifications for SAR Studies of this compound

| Molecular Position | Potential Modifications | Desired Outcome |

|---|---|---|

| Phenolic -OH group | Esterification, etherification, replacement with bioisosteres (e.g., -NH2, -SH) | Improved binding affinity, selectivity, and metabolic stability |

| Ethyl group | Variation of alkyl chain length, introduction of cyclic or aromatic groups | Enhanced target interaction, modified lipophilicity |

| Aminoethyl side chain | N-alkylation, N-acylation, incorporation into heterocyclic systems | Altered pharmacological profile, improved pharmacokinetics |

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. mdpi.com Developing eco-friendly synthetic routes for this compound and its derivatives is a critical area for future research. ijnc.irresearchgate.net

Current synthetic methods often rely on traditional chemical processes that may involve hazardous reagents and generate significant waste. ijnc.ir Future research should explore alternative, more sustainable approaches, such as:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to higher selectivity, milder reaction conditions, and reduced waste. mdpi.comacs.org For instance, enzymes could be employed for the selective introduction of functional groups, avoiding the need for protecting groups. acs.org

Use of Greener Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the synthesis. mdpi.comresearchgate.net

Catalytic Methods: The development of efficient catalytic systems, including those based on earth-abundant metals, can replace stoichiometric reagents, leading to higher atom economy and less waste. acs.org

Renewable Feedstocks: Investigating the use of renewable starting materials derived from biomass could provide a sustainable alternative to petroleum-based feedstocks. ijnc.ir

By integrating these green chemistry principles, the synthesis of this compound can become more economically viable and environmentally responsible. researchgate.net

In-depth Mechanistic Investigations using Systems Biology Tools

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Systems biology approaches offer a powerful toolkit for these in-depth mechanistic investigations.

Future research should leverage techniques such as:

Proteomics: Photoaffinity labeling and other chemical proteomics tools can be used to identify the direct protein targets of this compound within a complex biological system. liverpool.ac.uk This can help to confirm its mode of action and identify potential off-target effects. liverpool.ac.uk

Genomics and Transcriptomics: Analyzing changes in gene and protein expression profiles in cells or tissues treated with the compound can reveal the broader signaling pathways and cellular processes that are modulated.

These systems-level analyses can help to elucidate complex biological responses, such as the interplay between different signaling pathways. nih.gov For example, investigating its effect on pathways related to oxidative stress could reveal novel therapeutic opportunities. nih.gov A comprehensive understanding of the compound's mechanism of action will be invaluable for predicting its efficacy and potential side effects.

Exploration of Novel Biomedical and Industrial Applications

While some biological activities of this compound and related compounds have been explored, there is significant potential for discovering novel applications in both the biomedical and industrial sectors.

Biomedical Applications:

Neuroprotective Agents: Given the role of similar phenolic compounds in modulating oxidative stress, future studies could investigate the potential of this compound as a neuroprotective agent in models of neurodegenerative diseases. nih.gov

Anticancer Agents: The compound could be evaluated for its potential to inhibit cancer cell proliferation or to sensitize cancer cells to existing therapies. chemrxiv.org

Antimicrobial Agents: The structural motifs present in this compound are found in various antimicrobial compounds. bohrium.commdpi.com Screening against a panel of pathogenic bacteria and fungi could reveal new therapeutic uses. bohrium.com

Industrial Applications:

Antioxidants: Phenolic compounds are well-known for their antioxidant properties. mdpi.com The potential of this compound as a synthetic antioxidant for use in polymers, fuels, and other materials warrants investigation. mdpi.com

Corrosion Inhibitors: The amine and hydroxyl functionalities suggest potential for this compound to act as a corrosion inhibitor for various metals.

Building Block for Polymers and Materials: The reactive functional groups make it a candidate as a monomer or cross-linking agent in the synthesis of novel polymers with specific properties.

Systematic screening and evaluation in these and other areas could uncover valuable new applications for this versatile compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.